molecular formula C17H13ClN2O B2450750 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one CAS No. 941972-24-3

2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one

Cat. No.: B2450750
CAS No.: 941972-24-3
M. Wt: 296.75
InChI Key: QNAWKLMBUPNKIX-UHFFFAOYSA-N
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Description

2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications. The compound features a pyridazinone core with a benzyl group at the 2-position and a 4-chlorophenyl group at the 6-position, making it a unique and interesting molecule for scientific research.

Mechanism of Action

While specific information on the mechanism of action for “2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one” is not available, it’s known that a number of 6-aryl-3 ( 2H )-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Safety and Hazards

While specific safety and hazard information for “2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one” is not available, it’s important to note that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . Therefore, they should be handled with care and used responsibly.

Future Directions

Given the diverse pharmacological activities of pyridazin-3 (2 H )-one derivatives , this privileged skeleton should be extensively studied for the therapeutic benefits . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs . Therefore, future research could focus on exploring new synthetic methods and studying the biological activities of the resulting compounds.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a 4-chlorophenyl group makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-benzyl-6-(4-chlorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c18-15-8-6-14(7-9-15)16-10-11-17(21)20(19-16)12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAWKLMBUPNKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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